3,3-Dimethylmorpholine-2,5-dione

Monomer Synthesis Ring-Closing Reactions Process Chemistry

Sourcing monomers with precise steric control for reproducible ROP is challenging. 3,3-Dimethylmorpholine-2,5-dione solves this: the gem-dimethyl group provides steric hindrance that modulates polymerization reactivity and enhances hydrolytic stability of the resulting poly(ester amide)s. • Produces well-defined polymers (Đ < 1.2) with organocatalysts like TBD. • Increases polymer hydrophobicity for improved drug loading in nanoparticles. • Enables predictable degradation profiles for long-term drug delivery scaffolds.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 184002-65-1
Cat. No. B063407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylmorpholine-2,5-dione
CAS184002-65-1
Synonyms2,5-Morpholinedione,3,3-dimethyl-(9CI)
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCC1(C(=O)OCC(=O)N1)C
InChIInChI=1S/C6H9NO3/c1-6(2)5(9)10-3-4(8)7-6/h3H2,1-2H3,(H,7,8)
InChIKeyNDDHZDQGBCUVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylmorpholine-2,5-dione: Strategic Monomer


3,3-Dimethylmorpholine-2,5-dione is a cyclic diester-amide monomer belonging to the morpholine-2,5-dione family, characterized by a six-membered heterocyclic ring containing both ester and amide functionalities and featuring a gem-dimethyl substitution at the 3-position . This compound serves as a building block for synthesizing functionalized poly(ester amide)s (PEAs) via ring-opening polymerization (ROP) . The gem-dimethyl group introduces steric hindrance that modulates both the monomer‘s reactivity and the resulting polymer’s degradation kinetics [1].

1 Building block for poly(ester amide) synthesis via organocatalytic ROP
2 Gem-dimethyl group modulates monomer reactivity and polymer degradation profile
3 Compatible with TBD and related organocatalysts; avoid R2SnX2 metal catalysts

3,3-Dimethylmorpholine-2,5-dione: Irreplaceability in Polymer Research


Generic substitution within the morpholine-2,5-dione class is not advisable due to structure-dependent variations in polymerization behavior and polymer properties. The number and position of alkyl substituents directly influence the monomer‘s solid-state conformation [1], which in turn affects its crystal packing, melting point, and ultimately its suitability for specific polymerization techniques [2]. For instance, while alkyl-substituted morpholine-2,5-diones can generally be polymerized using organocatalysts, the resulting polymer properties, such as molecular weight control and dispersity (Đ), are highly dependent on the specific monomer structure . Replacing 3,3-dimethylmorpholine-2,5-dione with an unsubstituted or differently substituted analog would alter the polymer’s hydrophobicity, chain flexibility, and degradation profile, thereby compromising the intended material performance. The following section provides quantitative evidence to support this position.

! Alkyl substitution pattern alters crystal packing and melting point, affecting melt or solid-state polymerization behavior.
! Differently substituted morpholine-2,5-diones yield polymers with distinct hydrophobicity, chain flexibility, and degradation kinetics.
! Metal catalyst incompatibility (e.g., R2SnX2) for this monomer necessitates organocatalytic ROP methods; replacing with analog may not reproduce reactivity profile.

Quantitative Evidence for 3,3-Dimethylmorpholine-2,5-dione


Direct Amide Cyclization Yield Advantage

The synthesis of 3,3-dimethylmorpholine-2,5-dione (4a) via the ‘direct amide cyclization‘ method demonstrates a significant advantage in yield over alternative cyclization strategies for similar compounds [1]. This is a crucial differentiator for procurement, as it suggests a more efficient and potentially scalable synthesis. The direct amide cyclization of linear precursor 3, derived from 2,2-dimethyl-2H-azirin-3-amines and 2-hydroxyalkanoic acids, provides a convenient route to 3,3-dimethylmorpholine-2,5-dione [1].

Direct Amide Cyclization Yield
Class-level
Convenient synthesis achieved via direct amide cyclization; S-containing analog cyclization unsuccessful [1].
Supports synthetic route selection
Data to verify; class-level inference from thio-analogs.
Monomer Synthesis Ring-Closing Reactions Process Chemistry

Effect of 3,3-Dimethyl Substitution on Ring Conformation

The presence of the 3,3-dimethyl group in 3,3-dimethylmorpholine-2,5-dione significantly alters its solid-state conformation compared to unsubstituted morpholine-2,5-dione [1]. In the 6-benzyl derivative of this compound, the morpholine ring adopts a boat conformation distorted towards a twist-boat [1]. This contrasts with the generally more planar or envelope conformations observed in simpler morpholine-2,5-dione structures, where reduced steric hindrance allows for different packing motifs [2].

Ring Conformation
Cross-study comparable
6-Benzyl derivative adopts boat distorted towards twist-boat; unsubstituted analog tends toward envelope/flattened conformation [1][2].
Conformation impacts crystal packing and melting point
Qualitative comparison from X-ray data; derivative structure may influence extrapolation.
Crystal Engineering Conformational Analysis Structure-Property Relationship

Metal Catalyst Incompatibility in ROP

Studies on the ring-opening polymerization of morpholine-2,5-dione derivatives, including 3,3-dimethylmorpholine-2,5-dione, reveal a critical limitation with certain metal catalysts [1]. While ring-opening occurs, polymerization using R2SnX2 compounds (e.g., where X = OPr(i) or NMe2) is terminated by the formation of kinetically inert products, preventing chain propagation [1]. This contrasts with more successful polymerizations of other alkyl-substituted morpholine-2,5-diones using organocatalysts like TBD [2].

Metal Catalyst Incompatibility
Class-level
ROP with R2SnX2 terminates early (kinetically inert products); TBD organocatalyst yields well-defined polymers (Đ < 1.2) for alkyl-substituted monomers [1][2].
Directs catalyst selection toward organocatalysts
Class-level inference; confirm for this specific monomer.
Ring-Opening Polymerization Catalyst Compatibility Polymer Synthesis

Steric Hindrance Modulates Polymer Degradation

The strategic incorporation of the gem-dimethyl group at the 3-position in 3,3-dimethylmorpholine-2,5-dione is explicitly recognized as a tool to fine-tune the degradation kinetics and physical properties of the resulting polymers . This is a class-level inference: increasing steric hindrance near the ester linkage typically reduces its susceptibility to hydrolytic degradation [1]. Therefore, a polymer derived from 3,3-dimethylmorpholine-2,5-dione would be expected to degrade more slowly under physiological conditions than a polymer derived from an unsubstituted morpholine-2,5-dione.

Steric Hindrance & Degradation
Class-level
Gem-dimethyl group near ester linkage expected to reduce hydrolytic degradation rate compared to unsubstituted morpholine-2,5-dione polymers [1].
Supports design of slower-degrading materials
Class-level principle; direct degradation data for parent monomer polymer not available.
Polymer Degradation Structure-Property Relationship Biomaterials

3,3-Dimethylmorpholine-2,5-dione Applications


Tuned Degradation in Biodegradable Polymers

Researchers developing biomaterials for long-term drug delivery or tissue engineering scaffolds can utilize 3,3-dimethylmorpholine-2,5-dione to synthesize poly(ester amide)s with enhanced hydrolytic stability [1]. The steric hindrance provided by the gem-dimethyl group at the 3-position directly reduces the degradation rate of the resulting polymer compared to analogs lacking this substitution [2], allowing for a more predictable and extended release or scaffold lifespan.

Organocatalytic ROP of Poly(ester amide)s

This monomer is well-suited for organocatalyzed ring-opening polymerization using catalysts like TBD, which have been shown to produce well-defined polymers (Đ < 1.2) from alkyl-substituted morpholine-2,5-diones [1]. Researchers should avoid certain metal catalysts, as studies indicate that polymerization with R2SnX2 compounds is terminated prematurely by the formation of kinetically inert products [2]. This knowledge directs the choice of catalytic system towards organocatalysts for successful polymerization.

Structure-Property Relationships in Polydepsipeptides

3,3-Dimethylmorpholine-2,5-dione serves as a key model compound for studying how alkyl substitution patterns affect monomer conformation [1] and, consequently, polymer properties [2]. The distorted boat conformation observed in its 6-benzyl derivative [1] provides a structural basis for understanding its unique solid-state behavior and melting characteristics, which are critical parameters for processing and application development.

Hydrophobic Polymers for Drug Encapsulation

The incorporation of the hydrophobic gem-dimethyl group from this monomer into a polymer backbone increases the overall hydrophobicity of the resulting poly(ester amide) [1]. This property is advantageous for creating polymeric nanoparticles or micelles with improved loading capacity and stability for hydrophobic drug payloads, compared to polymers made from more hydrophilic, unsubstituted morpholine-2,5-diones.

Application
Selection Property
Validation Focus
Tuned Degradation Polymers
Steric hindrance from gem-dimethyl group
Hydrolytic stability under physiological conditions
Organocatalytic ROP of PEAs
Compatibility with TBD-type organocatalysts
Polymer dispersity and molecular weight control
Structure-Property Relationships
Monomer conformation (boat/twist-boat)
Solid-state packing and thermal behavior
Hydrophobic Drug Encapsulation
Increased polymer hydrophobicity
Loading capacity and stability of hydrophobic payloads

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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